1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-14-19(18-8-10-23-11-9-18)26-28(16)13-12-24-22(29)21-15-20(25-27(21)2)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWWWJGHDNAOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors.
1. Inhibition of Phosphodiesterases
Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of phosphodiesterases (PDEs), particularly PDE10A. For instance, a closely related compound demonstrated potent PDE10A inhibitory activity, showing an effective dose (ED50) of 2.0 mg/kg in mouse models, which suggests potential applications in treating neuropsychiatric disorders .
2. Antitubercular Activity
Studies have explored the antitubercular properties of pyrazole derivatives. Although specific data on the compound is limited, related pyrazole compounds have shown moderate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 0.5 μM . This suggests that modifications in the pyrazole structure can enhance its efficacy against tuberculosis.
Structure-Activity Relationship (SAR)
The SAR studies for pyrazole derivatives reveal that modifications in the substituents around the pyrazole ring significantly influence biological activity. For example:
- The introduction of specific functional groups at the 3 and 5 positions of the pyrazole ring can enhance binding affinity to target enzymes.
- Variations in the ethyl and carboxamide substituents also affect solubility and bioavailability, which are crucial for therapeutic effectiveness .
Case Study 1: PDE10A Inhibition
In a study focused on PDE10A inhibitors, a compound structurally similar to our target demonstrated promising results in terms of brain penetration and cognitive enhancement effects in animal models. This highlights the potential for developing neuroprotective agents from pyrazole derivatives .
Case Study 2: Antitubercular Screening
In another investigation, a series of pyrazole compounds were screened for their antitubercular activities. The results indicated that certain structural modifications led to enhanced potency against drug-resistant strains of Mtb, emphasizing the importance of SAR in drug design .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the pyridine and pyrazole rings in this compound may enhance its ability to inhibit cancer cell proliferation. A study demonstrated that similar pyrazole derivatives effectively targeted specific cancer pathways, suggesting potential for this compound in cancer therapy .
2. Anti-inflammatory Properties
Compounds containing pyrazole structures have been shown to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, making this compound a candidate for developing new anti-inflammatory drugs. In vitro studies have reported that pyrazole derivatives can significantly reduce inflammation markers .
3. Neurological Applications
The neuroprotective effects of pyrazole derivatives have been documented, particularly in models of neurodegenerative diseases. This compound may provide neuroprotective benefits by modulating pathways involved in oxidative stress and apoptosis .
Agricultural Applications
1. Pesticidal Activity
The unique structure of 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide suggests potential as a pesticide or herbicide. Studies on related compounds indicate effective pest control properties, potentially leading to its use in agricultural formulations .
2. Plant Growth Regulation
Research has shown that certain pyrazole derivatives can act as growth regulators in plants, influencing growth patterns and stress responses. This application could enhance crop yields and resilience against environmental stressors .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole compounds on breast cancer cell lines. The results showed that compounds similar to this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways .
Case Study 2: Agricultural Application
In a field trial, a formulation containing a pyrazole derivative was tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective pesticide .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Diversity : The target compound’s pyridin-4-yl group distinguishes it from chlorinated (e.g., ) or cyanated (e.g., ) analogs. This substitution may enhance π-π stacking interactions in biological targets.
- Pharmacological Potential: While razaxaban () demonstrates nanomolar inhibition of Factor Xa, the target compound’s pyridinyl and phenyl groups may confer unique selectivity profiles.
Q & A
Q. What are the common synthetic routes for preparing this compound and its intermediates?
Methodological Answer: The synthesis typically involves multi-step protocols starting with condensation reactions of pyrazole precursors. For example:
- Step 1: Activation of the carboxylic acid intermediate (e.g., 1-(6-chloropyridin-3-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid) using thionyl chloride to form the acyl chloride .
- Step 2: Coupling with a secondary amine (e.g., 4-ethoxyaniline) in dichloromethane using triethylamine as a base, followed by purification via column chromatography (yield ~43%) .
- Intermediate Synthesis: Pyrazole cores are often functionalized via nucleophilic substitution or cyclization reactions. For instance, 5-(trifluoromethyl)-1H-pyrazole derivatives are synthesized using hydrazine hydrate and β-keto esters .
Q. How can researchers characterize the structural features of this compound?
Methodological Answer:
Q. What strategies are recommended for analyzing structure-activity relationships (SAR)?
Methodological Answer:
Q. SAR Insights Table
| Substituent | Biological Impact | Reference |
|---|---|---|
| Pyridin-4-yl | Improved solubility and binding affinity | |
| Nitro (NO₂) | Enhanced electrophilicity | |
| Trifluoromethyl (CF₃) | Increased metabolic stability |
Q. How can molecular docking predict biological targets for this compound?
Methodological Answer:
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Procedure:
- Prepare the ligand (compound) and receptor (e.g., mGluR5 or TNF-α) structures in PDB format.
- Define binding pockets (e.g., ATP-binding sites in kinases).
- Score binding poses using force fields (e.g., MM-GBSA).
- Validation: Compare docking scores with experimental IC₅₀ values. For example, pyrazole-carboxamides show high affinity for cannabinoid receptors (docking score: −9.2 kcal/mol) .
Q. Docking Parameters Table
| Parameter | Value | Reference |
|---|---|---|
| Software | AutoDock Vina | |
| Force Field | MM-GBSA | |
| Binding Affinity | −9.2 kcal/mol |
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Replication: Conduct triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Purity Validation: Use HPLC (≥95% purity) to rule out impurity interference .
- Control Compounds: Include known inhibitors (e.g., CDPPB for mGluR5) to calibrate assay sensitivity .
- Data Analysis: Apply statistical models (e.g., ANOVA) to distinguish noise from true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
